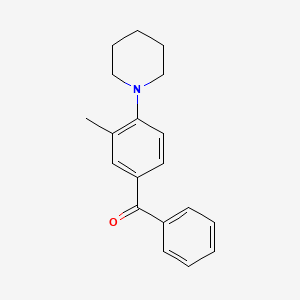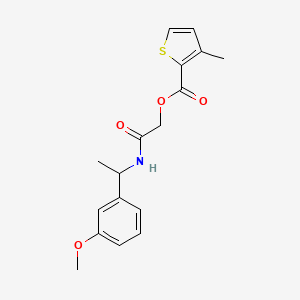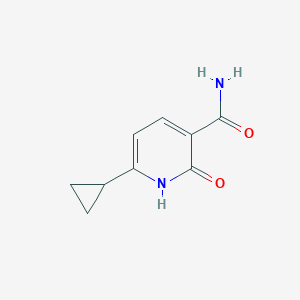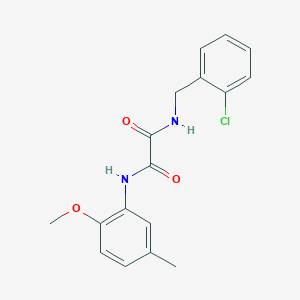
3-Methyl-4-(N-piperidinyl)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-4-(N-piperidinyl)benzophenone is a chemical compound with the linear formula C19H21NO . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of piperidine derivatives, such as 3-Methyl-4-(N-piperidinyl)benzophenone, involves various intra- and intermolecular reactions . These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 3-Methyl-4-(N-piperidinyl)benzophenone is represented by the linear formula C19H21NO . The molecular weight of this compound is 279.383 .Scientific Research Applications
Metabolism and Endocrine Effects
Benzophenone-3 (BP-3), a common benzophenone derivative, has been studied for its metabolism by liver microsomes and its endocrine-disrupting activity. Watanabe et al. (2015) found that BP-3 metabolism in rat and human liver microsomes produces metabolites with varying estrogenic and anti-androgenic activities. This research highlights the potential for benzophenone derivatives to interact with endocrine systems, albeit focusing on BP-3's specific effects and metabolites (Watanabe et al., 2015).
Environmental Presence and Toxicity
The environmental presence of benzophenones and their potential toxicity have been subjects of concern. Krause et al. (2018) investigated the presence of benzophenones in pregnant women and their passage through the placental barrier. Their findings point to the detectable levels of several benzophenones in amniotic fluid and fetal blood, raising questions about their effects on fetal development (Krause et al., 2018).
Photodegradation and Environmental Removal
The removal of benzophenones from environmental samples through photodegradation processes has been explored. Zúñiga-Benítez, Aristizábal-Ciro, and Peñuela (2016) assessed the photo-Fenton technology for the removal of BP3, an emerging pollutant with endocrine-disrupting activity. Their study provides insight into optimizing factors for photodegradation and identifies the degradation products, offering a potential method for mitigating benzophenone pollutants in water sources (Zúñiga-Benítez et al., 2016).
Biodegradation by Microorganisms
The biodegradation of benzophenone-3 by specific bacterial strains offers an alternative approach to removing these compounds from the environment. Jin et al. (2019) isolated a novel benzophenone-3-degrading bacterium, Methylophilus sp. strain FP-6, capable of using BP-3 as a sole carbon source. This study opens avenues for bioremediation strategies targeting benzophenone pollutants (Jin et al., 2019).
properties
IUPAC Name |
(3-methyl-4-piperidin-1-ylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15-14-17(19(21)16-8-4-2-5-9-16)10-11-18(15)20-12-6-3-7-13-20/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYDISOIIKOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2835701.png)
![Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2835702.png)
![1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2835703.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2835706.png)

![2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2835709.png)
![2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride](/img/structure/B2835712.png)



![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2835718.png)


![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2835722.png)